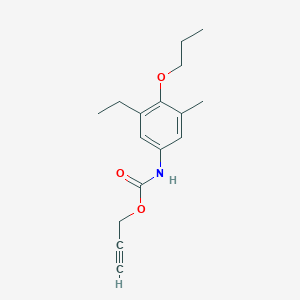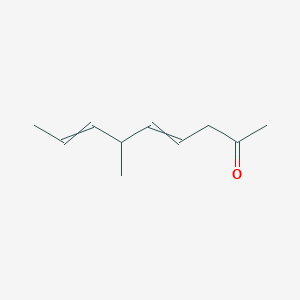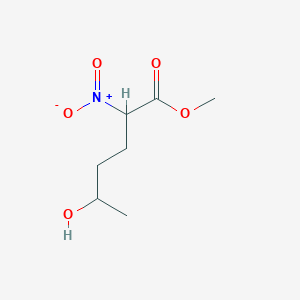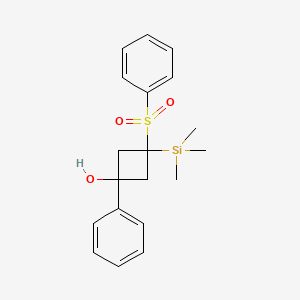![molecular formula C9H16O2 B14402285 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol CAS No. 89654-08-0](/img/structure/B14402285.png)
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is an organic compound with a unique structure that combines a cyclohexene ring with an ether and alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcyclohex-3-en-1-one followed by etherification with ethylene glycol. This process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethanal.
Reduction: Formation of 2-[(3-Methylcyclohexyl)oxy]ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol involves its interaction with various molecular targets. The alcohol and ether functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcyclohex-3-en-1-ol
- 3-Methylcyclohex-3-en-1-one
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is unique due to the presence of both an ether and alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the combination of these functional groups with the cyclohexene ring provides a unique structural framework that can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89654-08-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-(3-methylcyclohex-3-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(7-8)11-6-5-10/h3,9-10H,2,4-7H2,1H3 |
InChI-Schlüssel |
AUUZOUJWPMVBLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)






![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)


![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)



